2,6-Diphenylpteridine-4,7-diamine
Description
Structure
3D Structure
Properties
CAS No. |
2883-67-2 |
|---|---|
Molecular Formula |
C18H14N6 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2,6-diphenylpteridine-4,7-diamine |
InChI |
InChI=1S/C18H14N6/c19-15-13(11-7-3-1-4-8-11)21-14-16(20)22-17(24-18(14)23-15)12-9-5-2-6-10-12/h1-10H,(H4,19,20,22,23,24) |
InChI Key |
HKWVVUASDSJLET-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)C4=CC=CC=C4)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)C4=CC=CC=C4)N |
Other CAS No. |
2883-67-2 |
Origin of Product |
United States |
Synthetic Methodologies for Diphenylpteridine Diamine Derivatives
Classical Pteridine (B1203161) Annulation Strategies
The foundational approaches to pteridine synthesis involve the systematic construction of the bicyclic heteroaromatic system from simpler precursors. These methods, established in the annals of heterocyclic chemistry, offer reliable pathways to a diverse range of pteridine derivatives.
Gabriel-Isay (Gabriel-Colman) Condensation for Pteridine Ring Formation
The Gabriel-Isay condensation is a cornerstone in pteridine synthesis, involving the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. This method is also referred to as the Gabriel-Colman synthesis. The reaction proceeds through a cyclocondensation mechanism, forming the pyrazine (B50134) ring of the pteridine scaffold. A variety of 1,2-dicarbonyl compounds, such as glyoxal and benzil (B1666583), can be employed to yield differently substituted pteridines. When unsymmetrical diketones are used, the formation of regioisomers is possible.
| Reactant A | Reactant B | Product Type | Reference |
| 5,6-Diaminopyrimidine | 1,2-Dicarbonyl Compound (e.g., Benzil) | 6,7-Disubstituted Pteridine | General |
Timmis Synthesis for Pteridine Scaffolds
The Timmis synthesis provides a regioselective alternative for the construction of the pteridine ring system. This method involves the base-catalyzed condensation of a 4-amino-5-nitrosopyrimidine with a compound containing an active methylene group, such as ketones or aldehydes. The reaction proceeds via a dehydration synthesis, leading to the formation of condensed pteridine derivatives. This approach offers a degree of control over the substitution pattern of the final product.
| Reactant A | Reactant B | Product Type | Reference |
| 4-Amino-5-nitrosopyrimidine | Active Methylene Compound (e.g., Phenylacetaldehyde) | Substituted Pteridine | General |
Blicke Synthesis of Pteridine Derivatives
The Blicke synthesis is another classical method for preparing pteridine derivatives. This reaction involves the treatment of aminopyrimidines with aldehydes and hydrogen cyanide, followed by cyclization using a base like sodium methoxide. The reaction proceeds through a cyanoamine intermediate, which then undergoes cyclization to form the pteridine ring.
| Reactant A | Reactant B | Reagent | Product Type | Reference |
| Aminopyrimidine | Aldehyde | Hydrogen Cyanide, Sodium Methoxide | Substituted Pteridine | General |
Precursor-Based Synthesis of Diaminodiphenylpteridines
More direct and targeted syntheses of diaminodiphenylpteridines often start from precursors that already contain the desired amino functionalities on the pyrimidine (B1678525) ring. These methods focus on the formation of the pyrazine ring with the desired phenyl substituents.
Cyclocondensation of 5,6-Diaminopyrimidine with 1,2-Dicarbonyl Compounds
A primary and highly effective route to 2,6-diphenyl-substituted pteridines is the cyclocondensation of a suitably substituted 5,6-diaminopyrimidine with a 1,2-diphenyl-1,2-dicarbonyl compound, namely benzil. For the synthesis of 2,6-Diphenylpteridine-4,7-diamine, the key starting material is 2,4,5,6-tetraaminopyrimidine (B94255). The reaction of 2,4,5,6-tetraaminopyrimidine with benzil directly yields the target compound. This reaction is typically carried out in a suitable solvent, often with acid or base catalysis, to facilitate the condensation and subsequent cyclization.
| Reactant A | Reactant B | Product |
| 2,4,5,6-Tetraaminopyrimidine | Benzil | This compound |
The reaction between 2,4,5,6-tetraaminopyrimidine and benzylglyoxal has been shown to be pH-dependent. At a pH below 8, a mixture of 6- and 7-benzylpteridines is formed. However, at a pH of 9-10, only the 7-benzylpteridine is obtained slideserve.com.
Approaches from Pyrazine Intermediates
While less common for the direct synthesis of this compound, synthetic strategies commencing from pyrazine intermediates are also plausible. In such an approach, a pre-formed pyrazine derivative bearing phenyl groups and suitable functional groups for elaboration into the pyrimidine ring would be utilized. For instance, a 2,5-diphenylpyrazine with amino or halo functionalities could be a precursor. The subsequent annulation of the pyrimidine ring would then complete the pteridine scaffold. The industrial synthesis of pyrazine derivatives often involves the condensation of ethylenediamine with vicinal diols.
| Precursor Type | General Transformation | Product |
| Substituted Diphenylpyrazine | Pyrimidine ring annulation | This compound |
Formation of Pteridines via 2,4,5,6-Tetraminopyrimidine and Dicarbonyl Compounds
A well-established and versatile method for the construction of the pteridine core is the condensation of 2,4,5,6-tetraminopyrimidine with a 1,2-dicarbonyl compound. This reaction, a variation of the Gabriel-Isay synthesis, provides a direct route to variously substituted pteridines.
In the context of synthesizing this compound, the reaction involves the condensation of 2,4,5,6-tetraminopyrimidine with benzil, a 1,2-dicarbonyl compound bearing two phenyl groups. The reaction typically proceeds by refluxing the reactants in a suitable solvent, such as a mixture of ethanol and acetic acid. The acidic conditions facilitate the condensation and subsequent cyclization to form the pyrazine ring fused to the pyrimidine ring.
The general reaction scheme is as follows:

Table 1: Synthesis of this compound via Condensation
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) |
| 2,4,5,6-Tetraminopyrimidine | Benzil | Ethanol/Acetic Acid | Reflux | This compound | 75-85 |
This method is highly efficient for the synthesis of symmetrically substituted pteridines at the 6- and 7-positions when a symmetrical dicarbonyl compound like benzil is used.
Regioselective Functionalization and Derivatization
Further modification of the this compound scaffold is crucial for the development of new derivatives with tailored properties. Regioselective functionalization allows for the precise introduction of various functional groups at specific positions on the pteridine ring system.
Introduction of Amino Groups at Specific Positions
The introduction of additional amino groups onto the pteridine core can be achieved through nucleophilic aromatic substitution (SNAr) reactions. Positions on the pteridine ring are activated towards nucleophilic attack, particularly when substituted with good leaving groups such as halogens (e.g., chloro or bromo groups).
For instance, if a chloro-substituted diphenylpteridine derivative is synthesized, the chloro group can be displaced by an amino group using ammonia or other amine nucleophiles. The regioselectivity of this amination is dictated by the electronic properties of the pteridine ring, with certain positions being more susceptible to nucleophilic attack.
Displacement Reactions for Tailored Substitution Patterns
Beyond amination, a wide range of nucleophiles can be employed in displacement reactions to introduce diverse functionalities. This allows for the creation of a library of derivatives with varied substitution patterns. Common nucleophiles include alkoxides, thiolates, and carbanions.
The reactivity of the leaving group is a critical factor in these displacement reactions. Halogens are commonly used, but other groups like sulfonyls can also be effective. The choice of solvent and reaction temperature can significantly influence the outcome and efficiency of the substitution.
Table 2: Nucleophilic Displacement Reactions on Halogenated Diphenylpteridine Derivatives
| Starting Material | Nucleophile | Solvent | Product |
| 4-Chloro-2,6-diphenylpteridine | Sodium Methoxide | Methanol | 4-Methoxy-2,6-diphenylpteridine |
| 7-Bromo-2,6-diphenylpteridine-4-amine | Sodium Thiophenoxide | DMF | 7-(Phenylthio)-2,6-diphenylpteridine-4-amine |
Regioselective Acylation of Nucleophilic Nitrogens
The this compound molecule possesses multiple nucleophilic nitrogen atoms: the two exocyclic amino groups at positions 4 and 7, and the nitrogen atoms within the pteridine ring system. Regioselective acylation of these nitrogens allows for the introduction of acyl groups at specific sites, which can modulate the compound's electronic and steric properties.
The selectivity of acylation is primarily governed by the relative nucleophilicity of the different nitrogen atoms. The exocyclic amino groups are generally more nucleophilic and thus more readily acylated than the ring nitrogens. Furthermore, subtle differences in the electronic environment of the 4- and 7-amino groups can lead to preferential acylation at one position over the other under carefully controlled reaction conditions (e.g., using a specific acylating agent, solvent, and temperature). The use of protecting groups can also be employed to achieve desired regioselectivity.
Modern Synthetic Advancements and Green Chemistry Considerations
Recent advancements in synthetic organic chemistry have focused on developing more efficient and environmentally friendly methods. In the context of pteridine synthesis, these advancements include the use of microwave-assisted synthesis to reduce reaction times and improve yields.
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. This includes the use of greener solvents, such as water or ionic liquids, to replace hazardous organic solvents. Catalyst-free or metal-free reaction conditions are also being explored to minimize waste and environmental impact. For the synthesis of pteridine derivatives, solid-phase synthesis and flow chemistry approaches are being investigated to enable high-throughput synthesis and purification, which are beneficial for the rapid generation of compound libraries for biological screening. These modern approaches aim to make the synthesis of complex molecules like this compound more sustainable and cost-effective.
Advanced Spectroscopic and Structural Characterization
High-Resolution Mass Spectrometry for Molecular Composition
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For 2,6-Diphenylpteridine-4,7-diamine, HRMS would be utilized to confirm its elemental composition of C₁₈H₁₄N₆. The expected exact mass would be calculated, and the experimental data would need to fall within a narrow tolerance, typically less than 5 parts per million (ppm), to confidently verify the molecular formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure of a molecule at the atomic level. Different NMR experiments can be used to probe the environments of specific nuclei and the connectivity between them.
¹H and ¹³C NMR for Proton and Carbon Environments
¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for the structural elucidation of organic molecules.
¹³C NMR: The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. Separate signals would be anticipated for the carbons of the pteridine (B1203161) core and the phenyl substituents. The chemical shifts of the carbons in the heterocyclic pteridine ring would be particularly informative about the electronic distribution within the ring system.
| ¹H NMR Spectroscopic Data |
| Proton Environment |
| Phenyl-H |
| Amine-H |
| ¹³C NMR Spectroscopic Data |
| Carbon Environment |
| Phenyl-C |
| Pteridine-C |
Heteronuclear Multiple Bond Correlation (HMBC) NMR for Connectivity Elucidation
Heteronuclear Multiple Bond Correlation (HMBC) is a two-dimensional NMR technique that is instrumental in piecing together the carbon skeleton of a molecule. It reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be crucial for unequivocally establishing the connectivity between the phenyl rings and the pteridine core. For instance, correlations would be expected between the protons on the phenyl rings and the carbon atoms of the pteridine ring to which they are attached.
Investigations of Tautomerism and Protonation Patterns by NMR
Pteridine derivatives are known to exhibit interesting tautomeric and protonation behaviors. NMR spectroscopy is a key method for studying these phenomena. The chemical shifts of both protons and carbons are highly sensitive to changes in the electronic structure that accompany tautomerization and protonation. By conducting NMR experiments at different pH values, it would be possible to observe changes in the spectra that indicate the predominant tautomeric form and the sites of protonation. For this compound, the presence of two amino groups and the nitrogen atoms within the pteridine ring system offers multiple potential sites for protonation and tautomerism.
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amine groups, typically in the region of 3300-3500 cm⁻¹. Stretching vibrations for the C=N and C=C bonds within the pteridine and phenyl rings would be observed in the 1500-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹.
| IR Spectroscopic Data |
| Functional Group |
| N-H Stretch (Amine) |
| C-H Stretch (Aromatic) |
| C=N, C=C Stretch |
Electronic Absorption Spectroscopy (UV/Vis)
Electronic Absorption Spectroscopy, or UV-Visible (UV/Vis) spectroscopy, provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, encompassing both the pteridine core and the two phenyl rings, would be expected to give rise to strong absorptions in the UV and possibly the visible region of the electromagnetic spectrum. The positions and intensities of the absorption maxima (λ_max) would be characteristic of the electronic structure of the compound. The study of the UV/Vis spectrum in solvents of different polarities and at different pH values could also provide insights into the electronic properties and potential tautomeric forms of the molecule.
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Computational and Theoretical Investigations of Diphenylpteridine Diamine Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For a molecule like 2,6-Diphenylpteridine-4,7-diamine, these calculations can elucidate its electronic structure, geometry, and energetic landscape.
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the electronic structure and reactivity of medium to large-sized organic molecules. In the context of this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be used to determine the optimized molecular geometry, electronic energy levels (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density.
The HOMO-LUMO energy gap is a critical parameter derived from DFT calculations, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The energies and shapes of these frontier orbitals are key to understanding the molecule's behavior as an electron donor (from the HOMO) or acceptor (to the LUMO).
Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for fundamental molecular properties. For this compound, ab initio calculations could be employed to precisely determine properties such as the dipole moment, polarizability, and vibrational frequencies. These calculations, performed at levels of theory like Møller-Plesset perturbation theory (e.g., MP2), offer a detailed picture of the molecule's response to external electric fields and its infrared spectrum.
A study on the parent pterin (B48896) molecule and its reduced forms utilized ab initio calculations at the Hartree-Fock level to investigate electronic charge density and electrostatic potential, demonstrating the profound changes in electronic properties within this family of compounds. researchgate.net
The Hartree-Fock (HF) method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for more advanced calculations and is particularly useful for structural optimization and obtaining initial energy estimates. For this compound, HF calculations would be used to find the equilibrium geometry by minimizing the total energy of the molecule. While HF theory does not account for electron correlation, the resulting geometries are often a reasonable approximation and can be used as a starting point for more sophisticated DFT or post-Hartree-Fock calculations. The total energy calculated at the HF level provides a baseline for assessing the molecule's stability.
Molecular Electrostatic Potential (ESP) Surface Analysis
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. It is a three-dimensional map of the electrostatic potential on the electron density surface of the molecule. The ESP surface helps to visualize the regions of a molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically in shades of blue).
For this compound, the ESP surface would highlight the nucleophilic and electrophilic sites. The nitrogen atoms of the pteridine (B1203161) ring and the amino groups are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino groups and potentially regions near the phenyl rings could exhibit positive electrostatic potential, indicating sites for nucleophilic attack. This analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital in biological systems.
Theoretical Reactivity Indices
To quantify the reactivity of this compound, various theoretical reactivity indices can be calculated from the results of quantum chemical computations. These indices provide a more quantitative measure of a molecule's propensity to participate in chemical reactions.
These indices are calculated using the energies of the HOMO and LUMO. A high electrophilicity index suggests a good electrophile, while a high nucleophilicity index indicates a strong nucleophile. For this compound, the presence of electron-donating amino groups would likely result in a significant nucleophilic character. The precise values of these indices would allow for a direct comparison of its reactivity with other related compounds.
Local Reactivity Descriptors and Fukui Functions
To understand the chemical reactivity of this compound at an atomic level, local reactivity descriptors, particularly Fukui functions, are employed. wikipedia.org Derived from conceptual density functional theory (DFT), the Fukui function, denoted as f(r), identifies the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. wikipedia.orgscm.com By analyzing the change in electron density as an electron is notionally added to or removed from the molecule, one can pinpoint reactive centers.
The condensed Fukui function condenses this information onto individual atoms, providing a numerical value for the reactivity of each atomic site. nih.gov For an N-electron system, the Fukui function for nucleophilic attack (f+) is calculated by considering the electron density of the N+1 electron system, while the Fukui function for electrophilic attack (f-) is determined from the N-1 electron system. scm.com
In the case of this compound, the nitrogen atoms of the pteridine core and the amino groups, as well as specific carbons in the phenyl rings, are of particular interest. Calculations would reveal the most probable sites for electrophilic and nucleophilic interactions. For instance, the nitrogen atoms in the pteridine ring are generally expected to be susceptible to electrophilic attack, while the amino groups can exhibit nucleophilic character. The precise reactivity, however, depends on the electronic interplay between the pteridine core, the phenyl substituents, and the diamine groups.
A representative analysis of condensed Fukui functions for a similar heterocyclic system is presented in the table below. Such data for this compound would be crucial for predicting its metabolic fate, designing derivatives with tailored reactivity, and understanding its interaction with biological targets. researchgate.net
Table 1: Illustrative Condensed Fukui Functions (f) for Key Atoms in a Heterocyclic System
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |
|---|---|---|
| N1 | 0.085 | 0.050 |
| C2 | 0.030 | 0.095 |
| N3 | 0.090 | 0.045 |
| C4 | 0.045 | 0.110 |
| N5 (amino) | 0.150 | 0.020 |
| C6 (phenyl) | 0.025 | 0.070 |
| N8 | 0.075 | 0.060 |
Note: These are representative values for illustrative purposes.
Conformational Analysis and Isomerization Energy Landscapes
The three-dimensional structure of this compound is not static. The two phenyl rings attached to the pteridine core can rotate around the C-C single bonds, leading to various conformations with different energies. Conformational analysis and the mapping of isomerization energy landscapes are essential to understand the molecule's preferred shapes and the energy barriers that separate them. cdnsciencepub.com
The rotation of the phenyl groups is hindered by steric interactions with adjacent atoms on the pteridine ring. Computational methods, such as DFT, can be used to calculate the potential energy surface as a function of the dihedral angles defining the orientation of the phenyl rings. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers to rotation. mdpi.com
For this compound, the key parameters are the dihedral angles between the plane of the pteridine ring and the planes of the two phenyl rings. The isomerization energy landscape would likely reveal a preferred non-planar conformation where the phenyl rings are twisted out of the plane of the pteridine core to minimize steric clash. The energy barriers to rotation would quantify how easily the molecule can switch between different conformations. nih.gov This information is critical for understanding its receptor binding properties, as the shape of the molecule plays a crucial role in molecular recognition.
An illustrative table of calculated rotational barriers for a diphenyl-substituted heterocyclic system is provided below.
Table 2: Representative Calculated Rotational Energy Barriers for a Diphenyl-Substituted Heterocycle
| Rotational Process | Energy Barrier (kcal/mol) |
|---|---|
| Rotation of Phenyl Ring at C2 | 12.5 |
| Rotation of Phenyl Ring at C6 | 12.8 |
| Concerted Rotation of Both Rings | 25.0 |
Note: These are representative values for illustrative purposes.
Molecular Dynamics Simulations for Dynamic Behavior
While conformational analysis provides a static picture of energy landscapes, molecular dynamics (MD) simulations offer a view of the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms of the molecule, often in the presence of a solvent, to trace their trajectories and observe how the molecule moves, flexes, and interacts with its environment. plos.org
For this compound, an MD simulation in an aqueous solution would reveal the dynamic interplay between the hydrophobic phenyl groups and the hydrophilic amino groups with water molecules. The RMSF analysis would likely show higher fluctuations for the phenyl rings and the amino groups compared to the more rigid pteridine core. This dynamic information is crucial for understanding how the molecule behaves in a biological medium, including its solubility, membrane permeability, and the dynamics of its binding to a target protein. researchgate.net
Below is an example of typical data obtained from an MD simulation of a small molecule.
Table 3: Illustrative Molecular Dynamics Simulation Data for a Small Molecule
| Analysis Metric | Value |
|---|---|
| Average RMSD of backbone | 1.5 Å |
| RMSF of Pteridine Core | 0.8 Å |
| RMSF of Phenyl Rings | 2.1 Å |
| RMSF of Amino Groups | 1.8 Å |
Note: These are representative values for illustrative purposes.
Chemical Reactivity and Mechanistic Studies
Nucleophilic and Electrophilic Reactivity of the Pteridine (B1203161) Core
The pteridine nucleus is characterized by its susceptibility to nucleophilic attack, a consequence of the electron-withdrawing nature of the four nitrogen atoms which reduces the aromaticity of the system. wikipedia.org Generally, nucleophilic additions occur preferentially at the C-4 and C-7 positions of the pteridine ring. acs.org However, in 2,6-diphenylpteridine-4,7-diamine, the presence of strongly electron-donating amino groups at these exact positions significantly alters this reactivity profile. These amino groups increase the electron density at the C-4 and C-7 positions, making them less electrophilic and thus less prone to direct nucleophilic attack compared to unsubstituted or halogen-substituted pteridines.
Conversely, these amino groups enhance the nucleophilicity of the pteridine system, particularly at the exocyclic nitrogen atoms. These nitrogens can readily participate in reactions with electrophiles.
Electrophilic substitution directly on the pteridine core is generally difficult due to its electron-deficient character. libretexts.org However, the phenyl and amino substituents provide sites for electrophilic attack. The amino groups activate the pteridine ring towards electrophiles, although the ring nitrogen atoms can be protonated under acidic conditions, deactivating the ring. The phenyl groups can undergo typical electrophilic aromatic substitution reactions (e.g., nitration, halogenation), with the substitution pattern on the phenyl ring being directed by the pteridine core to which it is attached.
The pyrimidine (B1678525) ring within the pteridine structure is known to be sensitive to cleavage under acidic or alkaline conditions. acs.org
Table 1: Predicted Reactivity at Different Positions of this compound
| Position | Substituent | Predicted Reactivity | Rationale |
| C-2 | Phenyl | Site for electrophilic aromatic substitution. | Standard reactivity of a benzene (B151609) ring. |
| C-4 | Amino | Reduced susceptibility to nucleophilic attack on the ring carbon. Amino group is a site for electrophilic attack (e.g., alkylation, acylation). | Electron-donating nature of the amino group increases electron density at C-4. wikipedia.org |
| C-6 | Phenyl | Site for electrophilic aromatic substitution. | Standard reactivity of a benzene ring. |
| C-7 | Amino | Reduced susceptibility to nucleophilic attack on the ring carbon. Amino group is a site for electrophilic attack (e.g., alkylation, acylation). | Electron-donating nature of the amino group increases electron density at C-7. acs.org |
| N-1, N-3, N-5, N-8 | Ring Nitrogens | Sites for protonation and potential alkylation. | Basic character of nitrogen atoms. |
Cyclization Reactions and Formation of Fused Heterocycles
The diamino functionality of this compound makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The two amino groups can react with bifunctional electrophiles to construct new rings onto the pteridine framework. For instance, reaction with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of pyrazino[2,3-g]pteridines or other polycyclic aromatic systems.
The general strategy involves the condensation of the diamine with a suitable building block, followed by cyclization. This approach is a cornerstone in the synthesis of annelated pteridines, which are of interest for their potential biological activities. wum.edu.pk While specific examples starting from this compound are not extensively documented, the principle is well-established in pteridine chemistry. The reaction of o-diamines with appropriate reagents to form fused heterocycles is a common synthetic methodology. wum.edu.pkresearchgate.net
Condensation Reactions with Carbonyl Compounds
The primary amino groups at the C-4 and C-7 positions of this compound can readily undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones. nih.gov These reactions typically result in the formation of Schiff bases (imines). The reaction is usually catalyzed by an acid or base and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.
The reactivity of the two amino groups may differ, potentially allowing for selective condensation at one position over the other under controlled conditions. The resulting imines are valuable intermediates themselves and can be used in further synthetic transformations, such as reduction to secondary amines or participation in cyclization reactions.
Table 2: General Condensation Reactions of this compound
| Reactant | Product Type | General Reaction Conditions |
| Aldehyde (R-CHO) | Schiff Base (Imine) | Acid or base catalysis, removal of water |
| Ketone (R-CO-R') | Schiff Base (Imine) | Acid or base catalysis, removal of water |
| 1,2-Dicarbonyl (e.g., glyoxal) | Fused Pyrazine (B50134) Ring | Acid or base catalysis, often with heating |
Alkylation, Acylation, and Other Derivatization Reactions
The nucleophilic character of the exocyclic amino groups makes them prime sites for derivatization through alkylation and acylation reactions. wikipedia.org
Alkylation: Reaction with alkyl halides or other alkylating agents can introduce alkyl groups onto the nitrogen atoms of the amino substituents. The reaction typically proceeds via an SN2 mechanism. libretexts.org It is possible to achieve mono- or di-alkylation at each amino group, depending on the reaction conditions and stoichiometry of the reactants.
Acylation: Acylating agents such as acyl chlorides or anhydrides react with the amino groups to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct.
Other Derivatizations: The amino groups can also be converted into other functionalities. For example, diazotization followed by Sandmeyer-type reactions could potentially be used to replace the amino groups with other substituents, although the stability of the resulting diazonium salt on the electron-deficient pteridine ring might be a challenge. The phenyl rings are also amenable to derivatization via electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.
These derivatization reactions are crucial for modulating the physicochemical properties and biological activities of the parent compound.
Oxidation-Reduction Pathways of Pteridine Systems
The pteridine core is redox-active and can exist in different oxidation states. rsc.org The fully aromatic form, as in this compound, is the most oxidized state. Reduction of the pteridine system typically occurs in the pyrazine ring, leading to dihydro- and tetrahydropteridine derivatives. nih.gov
Reduction: Catalytic hydrogenation or chemical reducing agents can be used to reduce the pyrazine portion of the pteridine ring. The resulting 7,8-dihydropteridines and 5,6,7,8-tetrahydropteridines are often less stable and more susceptible to oxidation than the aromatic parent compound. acs.org The redox potential of the system is influenced by the substituents. The electron-donating amino groups on this compound would be expected to make the reduction more difficult (i.e., require a more negative reduction potential) compared to unsubstituted pteridine.
Oxidation: The reduced forms (dihydro- and tetrahydro-) are readily oxidized back to the aromatic pteridine. wum.edu.pk This redox cycling is a key feature of many biologically important pterins, such as tetrahydrobiopterin (B1682763). acs.org The fully aromatic this compound is relatively stable to oxidation, but strong oxidizing conditions can lead to degradation of the heterocyclic system. The amino groups themselves can be susceptible to oxidation.
The electrochemical properties, such as oxidation and reduction potentials, are critical for understanding the potential role of such compounds in biological redox processes. For instance, studies on various pteridines have shown that their oxidation potentials are highly dependent on the substitution pattern and the oxidation state of the pterin (B48896) ring. acs.orgrsc.org
Table 3: Oxidation States of the Pteridine Core
| Oxidation State | Ring System | General Properties |
| Fully Oxidized | Aromatic Pteridine | Thermally stable, fluorescent |
| Dihydro | 7,8-Dihydropteridine | Less stable, readily oxidized, non-planar |
| Tetrahydro | 5,6,7,8-Tetrahydropteridine | Highly susceptible to oxidation, non-planar, acts as a reducing agent |
Materials Science Applications and Functional Materials
Development of Conjugated Bio-Organic Semiconductors
Information regarding the development of conjugated bio-organic semiconductors using 2,6-Diphenylpteridine-4,7-diamine is not available in the reviewed scientific literature.
Role in Organic Electronic Devices and Materials
There is no available data on the specific role or application of this compound in organic electronic devices and materials.
Self-Assembly and Molecular Organization for Advanced Materials
Research on the self-assembly and molecular organization of this compound for the creation of advanced materials has not been found in public sources.
Design of High-Performance Organic Pigments and Dyes
There is no information to suggest that this compound has been utilized in the design of high-performance organic pigments or dyes.
Structure Activity Relationship Sar Studies of Diphenylpteridine Diamine Derivatives
Impact of Phenyl Group Position and Substitution on Biological Activity
The presence and substitution patterns of the phenyl groups at the 2 and 6 positions of the pteridine (B1203161) core are critical for the biological activity of this class of compounds. The phenyl rings can engage in various non-covalent interactions with biological targets, including hydrophobic and π-π stacking interactions. The nature and position of substituents on these phenyl rings can modulate these interactions and, consequently, the compound's potency and selectivity.
Generally, the introduction of substituents on the phenyl rings can have a profound impact. For instance, electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -CF₃) can alter the electronic properties of the entire molecule. These changes can influence the strength of interactions with the target protein. Studies on related heterocyclic compounds have shown that the position of the substituent (ortho, meta, or para) is also crucial, as it dictates the spatial orientation of the functional group and its ability to interact with specific pockets in the binding site.
While specific data for 2,6-diphenylpteridine-4,7-diamine is limited in publicly accessible research, general principles from related diaryl-substituted heterocyclic scaffolds suggest that:
Hydrophobic Interactions: The phenyl groups themselves contribute significantly to binding through hydrophobic interactions.
Steric Hindrance: Bulky substituents on the phenyl rings can introduce steric hindrance, which may either be detrimental or beneficial, depending on the topology of the target's binding site.
Hydrogen Bonding: Substituents capable of forming hydrogen bonds (e.g., -OH, -NH₂) can introduce additional anchor points for binding, often leading to increased affinity.
The following table summarizes hypothetical effects of phenyl group substitutions based on general SAR principles observed in similar compound series.
| Substituent (Position) | Predicted Effect on Activity | Rationale |
| Unsubstituted Phenyl | Baseline Activity | Establishes core hydrophobic and π-stacking interactions. |
| 4-Methoxy (-OCH₃) | Potentially Increased | Electron-donating, may enhance π-stacking and potentially form hydrogen bonds. |
| 4-Chloro (-Cl) | Potentially Increased | Electron-withdrawing, can participate in halogen bonding and alter electronic distribution. |
| 3,4-Dichloro | Variable | Increased hydrophobicity may enhance binding, but steric bulk could be unfavorable. |
| 4-Trifluoromethyl (-CF₃) | Potentially Decreased | Strong electron-withdrawing group, significant steric bulk may disrupt optimal binding conformation. |
Influence of Amino Group Substitution and Position on Molecular Interactions
The amino groups at the 4 and 7 positions of the pteridine ring are key features, often acting as crucial hydrogen bond donors in interactions with biological targets. Modification or substitution of these amino groups can therefore dramatically alter the binding affinity and specificity of the compounds.
The primary amino groups (-NH₂) can engage in a network of hydrogen bonds with amino acid residues such as aspartate, glutamate, or the backbone carbonyls of the protein target. Replacing one or both hydrogens of the amino group with alkyl or other substituents would have several consequences:
Loss of Hydrogen Bond Donors: Each substitution reduces the number of hydrogen bond donors, which can weaken the binding affinity if these interactions are critical.
Introduction of Steric Bulk: The size of the substituent can introduce steric clashes within the binding pocket.
Modified Lipophilicity: The introduction of alkyl or aryl groups can increase the lipophilicity of the molecule, which may affect its solubility and cell permeability.
In many kinase inhibitor scaffolds, for example, the diaminopteridine core is a well-established "hinge-binder" motif, where the amino groups form key hydrogen bonds with the hinge region of the kinase. Any modification to these groups would likely disrupt this canonical binding mode.
| Amino Group Modification | Predicted Effect on Activity | Rationale |
| Primary Amine (-NH₂) | Optimal for H-bonding | Acts as a hydrogen bond donor, crucial for anchoring to the target. |
| Methylamino (-NHCH₃) | Likely Decreased | Loss of one hydrogen bond donor and introduction of minor steric bulk. |
| Dimethylamino (-N(CH₃)₂) | Significantly Decreased | Complete loss of hydrogen bond donating capacity at that position and increased steric hindrance. |
| Acetylamino (-NHCOCH₃) | Variable | Loss of a hydrogen bond donor, but the carbonyl oxygen could act as a hydrogen bond acceptor. Steric effects. |
Pharmacophore Identification and Key Structural Features for Target Engagement
A pharmacophore model for this compound derivatives would highlight the essential structural features required for biological activity. Based on the core structure, a putative pharmacophore model can be proposed, which would require experimental validation.
The key features of such a pharmacophore would likely include:
Two Hydrogen Bond Donors: Corresponding to the amino groups at positions 4 and 7. These are often essential for anchoring the molecule to the target.
Two Aromatic/Hydrophobic Regions: Represented by the two phenyl groups at positions 2 and 6. These are important for occupying hydrophobic pockets and engaging in π-stacking interactions.
A Heterocyclic Core: The pteridine ring system acts as a rigid scaffold, holding the pharmacophoric features in a specific spatial orientation.
Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov This approach helps in the rational design of new, more potent compounds and in virtual screening to identify new leads. nih.gov For related diaminopteridine structures, pharmacophore models have been successfully developed to identify inhibitors of various enzymes. google.com
Steric and Electronic Effects Governing Molecular Recognition
The interaction of this compound derivatives with their biological targets is governed by a delicate balance of steric and electronic effects.
Steric Effects: The size and shape of the molecule, as well as its substituents, must be complementary to the topology of the binding site. Steric hindrance occurs when a part of the molecule is too large to fit into a specific region of the binding pocket, leading to a loss of affinity. nih.gov Conversely, a well-placed bulky group can sometimes enhance binding by filling a vacant hydrophobic pocket. The rotational freedom of the phenyl rings around the single bond connecting them to the pteridine core also plays a role in how the molecule adapts its conformation to fit the binding site.
Interactions with Biological Systems and Molecular Targets
Enzyme Inhibition Mechanisms and Specificity
The pteridine (B1203161) core is a well-established scaffold for enzyme inhibitors, targeting a variety of catalytic sites with considerable specificity depending on the substitutions on the ring system.
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, which is essential for the synthesis of DNA, RNA, and certain amino acids. researchgate.nettu-dortmund.de Inhibition of DHFR disrupts cell proliferation, making it a key target for antimicrobial and anticancer therapies. tu-dortmund.de
Compounds featuring a 2,4-diaminopteridine (B74722) structure, such as 2,6-Diphenylpteridine-4,7-diamine, act as classical antifolates. Their mechanism of action involves competitive inhibition, where the pteridine compound mimics the endogenous substrate, dihydrofolate, and binds to the active site of the DHFR enzyme. nih.gov This binding is often characterized by high affinity. The selectivity of these inhibitors can vary significantly between species; for instance, trimethoprim (B1683648) shows high selectivity for bacterial DHFR over human DHFR. researchgate.net The interaction within the binding site is stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues. researchgate.net For example, studies on related 2,4-diamino-5-deazapteridine derivatives have shown that substitutions on an aryl group linked to the pteridine core significantly influence selectivity and activity against mycobacterial DHFR compared to human DHFR. nih.gov
Parasitic trypanosomatids, such as Leishmania and Trypanosoma, possess a metabolic bypass for DHFR inhibition through the enzyme pteridine reductase 1 (PTR1). nih.gov When DHFR is blocked by antifolate drugs, these parasites can overexpress PTR1 to maintain the necessary supply of reduced folates for survival, leading to drug resistance. nih.gov
Pteridine derivatives have been identified as potent inhibitors of parasitic PTR1. nih.gov By targeting both DHFR and PTR1, these compounds can create a dual-enzyme blockade that is highly effective against such parasites. This combined approach shows significant potential for developing new antiparasitic drugs with reduced toxicity compared to treatments that rely solely on DHFR inhibition. nih.gov The design of these inhibitors often involves a structure-based approach, utilizing crystallographic data to optimize the compound's fit within the active sites of both L. major PTR1 and T. cruzi PTR1. nih.govnih.gov
The versatility of the pteridine scaffold allows it to interact with a broader range of enzymes beyond folate metabolism.
PI3 Kinase (PI3K): The phosphatidylinositol 3-kinase (PI3K) signaling pathway is vital for cell growth, proliferation, and survival, and its hyperactivation is common in human cancers. researchgate.net Pteridine derivatives have been successfully developed as PI3K inhibitors. nih.gov For instance, screening of a pteridine library led to the discovery of TG100-115, a selective inhibitor of the PI3Kγ and PI3Kδ isoforms. nih.gov Furthermore, pteridinone-based compounds have been designed as potent and selective dual inhibitors of PI3K and mTOR (mammalian target of rapamycin). researchgate.netresearchgate.net The introduction of specific substituents onto the pteridinone core allows for the optimization of potency and selectivity against different PI3K isoforms. nih.govacs.org
Phosphodiesterase-4 (PDE4): Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides like cAMP, thereby regulating numerous cellular functions. PDE4, in particular, is a key regulator of inflammation. ispub.com A pteridine derivative known as DC-TA-46 (7-benzylamino-6-chloro-2-piperazino-4-pyrrolidino-pteridine) has been identified as a specific PDE4 inhibitor. ispub.com This compound was shown to arrest the cell cycle in the G0/G1 phase in certain carcinoma cell lines. ispub.com The development of pteridine-based PDE4 inhibitors highlights their potential in treating inflammatory diseases and cancer. researchgate.netniscpr.res.in
Nitric Oxide Synthase (NOS): Nitric oxide (NO) is a critical signaling molecule produced by nitric oxide synthase (NOS) enzymes. Overproduction of NO by the inducible isoform (iNOS) is implicated in the pathophysiology of inflammatory diseases and septic shock. plos.org Pteridine derivatives with a 4-amino group can act as antagonists to the essential NOS cofactor, (6R)-5,6,7,8-tetrahydrobiopterin, thereby inhibiting enzyme activity. nih.gov Studies have shown that bulky substituents, such as a phenyl group, at the 6-position of the pteridine ring markedly increase the inhibitory potency against neuronal NOS (nNOS), likely due to favorable hydrophobic interactions within the enzyme's pterin (B48896) binding site. nih.govsci-hub.mk Substituted 2,4-diaminopteridine derivatives have also demonstrated potent inhibitory activity against iNOS in vitro. nih.gov
| Enzyme Target | Inhibition Mechanism/Modulation Effect | Reference Compound Class | Key Findings |
| Dihydrofolate Reductase (DHFR) | Competitive inhibition; mimics dihydrofolate substrate. | 2,4-Diaminopteridines | Blocks DNA/RNA synthesis, crucial for antimicrobial and anticancer effects. researchgate.nettu-dortmund.de |
| Pteridine Reductase 1 (PTR1) | Active site inhibition. | Pteridine Derivatives | Overcomes parasitic drug resistance by blocking a metabolic bypass pathway. nih.gov |
| PI3 Kinase (PI3K) | ATP-competitive inhibition. | Pteridinones | Potent and selective inhibition of PI3K/mTOR pathways, relevant for cancer therapy. nih.govresearchgate.net |
| Phosphodiesterase-4 (PDE4) | Specific inhibition of catalytic activity. | Substituted Pteridines | Reduces inflammation and can induce cell cycle arrest. ispub.comresearchgate.net |
| Nitric Oxide Synthase (NOS) | Antagonism of the tetrahydrobiopterin (B1682763) cofactor. | 4-Amino & 2,4-Diaminopteridines | Bulky 6-aryl groups enhance potency; inhibits pathological NO production. nih.govnih.gov |
Radical Scavenging and Antioxidant Mechanisms
Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in inflammation, cancer, and atherosclerosis. tandfonline.com Pteridine derivatives, particularly those with a 2,4-diaminopteridine core, have been identified as a promising class of radical scavengers and antioxidants. tandfonline.comnih.gov
These compounds can act as dual-target agents, exhibiting both antioxidant and anti-inflammatory properties. tandfonline.com Their antioxidant mechanism involves the scavenging of harmful radicals, such as hydroxyl radicals. In assays measuring the competition with dimethyl sulfoxide (B87167) for hydroxyl radicals, many 2,4-diaminopteridine derivatives demonstrated excellent scavenging activity. tandfonline.com They have also shown potent activity in preventing lipid peroxidation, a key process in oxidative cell damage. tandfonline.comnih.gov The specific antioxidant capacity can be tuned by altering the N-substituents on the pteridine ring. tandfonline.com
Lipoxygenase Inhibition Pathways
Lipoxygenases (LOX) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, producing lipid hydroperoxides that act as inflammatory mediators. The 2,4-diaminopteridine core has been established as a novel scaffold for the development of potent lipoxygenase inhibitors. tandfonline.comnih.gov
| Biological Activity | Mechanism | Key Findings |
| Radical Scavenging | Direct interaction and neutralization of reactive oxygen species (e.g., hydroxyl radicals). | Many 2,4-diaminopteridine derivatives are potent scavengers, preventing oxidative damage. tandfonline.com |
| Antioxidant (Lipid) | Inhibition of lipid peroxidation chain reactions. | N-substituted 2,4-diaminopteridines show strong inhibition of lipid peroxidation. tandfonline.com |
| Lipoxygenase Inhibition | Inhibition of the catalytic activity of lipoxygenase enzymes. | The 2,4-diaminopteridine core is a new and effective scaffold for LOX inhibitors. tandfonline.comnih.gov |
Modulation of Cellular Processes, e.g., Stem Cell Reprogramming
The ability to control cell fate and reprogram somatic cells into pluripotent stem cells holds great promise for regenerative medicine. Recent findings suggest that pteridine derivatives can play a role in modulating these complex processes.
A pteridine-derived inhibitor of casein kinase 1alpha (CK1α) was shown to efficiently induce the conversion of recalcitrant epiblast stem cells (EpiSCs) into a state of naive pluripotency, equivalent to embryonic stem cells (ESCs). nih.gov This conversion was mediated by the combined effect of activating WNT signaling and reducing TGFβ signaling, which together trigger the gene regulatory network for pluripotency. nih.gov Other research has also explored pteridine derivatives for their ability to selectively inhibit casein kinase isoforms (CSNK1D/E), which can affect the differentiation potential of induced pluripotent stem cells. tu-dortmund.de These findings identify a novel role for pteridine compounds as chemical tools to manipulate stem cell fate and advance cellular reprogramming technologies. researchgate.net
Future Research Directions and Unexplored Avenues
Computational-Aided Design of Novel Pteridine (B1203161) Isomers and Derivatives
Computational chemistry offers powerful tools for designing and predicting the properties of new molecules without the immediate need for costly and time-consuming synthesis. ijfmr.com For 2,6-Diphenylpteridine-4,7-diamine, computational-aided design could be a pivotal first step in exploring its potential. By employing a variety of computational tools, researchers can construct focused libraries of derivatives for future experimental validation. rsc.org
Detailed research findings from studies on related pteridine derivatives demonstrate the utility of this approach. For instance, molecular docking studies have been successfully used to investigate the antioxidant capabilities of novel pteridine compounds by simulating their interaction with protein active sites. ijfmr.com Tools like SwissADME can evaluate pharmacokinetics and drug-likeness, while programs such as AMBER are used for molecular simulations to calculate binding energies. ijfmr.com Fragment-based computational design has also been employed to develop selective antiparasitic compounds from pteridine derivatives. researchgate.net This systematic, multidisciplinary approach allows for the derivation of structure-activity relationships (SAR) for multitarget inhibition. researchgate.net
Table 1: Computational Tools for Pteridine Derivative Design
| Tool/Method | Application | Research Context Example |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a macromolecule. | Used to explain the antioxidant capabilities of newly synthesized pteridine derivatives. ijfmr.com |
| AMBER | A suite of programs for molecular dynamics simulations. | Used to calculate molecular simulations and grid generation around protein active sites. ijfmr.com |
| SwissADME | Evaluates pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. | Employed to assess the properties of new ligand designs. ijfmr.com |
| Density Functional Theory (DFT) | Studies the electronic structure of molecules. | Used to perform studies on neutral pterin (B48896) radicals to elucidate electronic structure and stability. mdpi.com |
| Fragment-Based Design | Designs new ligands by assembling small chemical fragments. | Applied to the development of selective antiparasitic pteridine derivatives. researchgate.net |
Exploration of New Application Domains for Diphenylpteridine-Diamines
The pteridine scaffold is present in numerous compounds with a wide array of biological activities, suggesting that diphenylpteridine-diamines could have applications in various domains. nih.gov Pteridine derivatives have been investigated for a broad range of human pathologies, including neoplasms and chronic inflammatory disorders. nih.gov
The fluorescent properties of pterins, a class of pteridines, open another significant avenue for exploration. mdpi.com Pterin molecules typically exhibit fluorescence, and altering the substituents on the pterin ring can modify the emission energy. mdpi.com This characteristic allows them to be used as fluorophores and biomarkers for conditions like viral infections and cancer. mdpi.com Given this precedent, the potential of this compound and its derivatives as fluorescent probes or labels in biological imaging and diagnostics warrants investigation. Furthermore, pterins can act as photosensitizers, generating singlet oxygen, which could be harnessed in photodynamic therapy. mdpi.com
Mechanistic Studies of Molecular Interactions at the Atomic and Sub-Atomic Level
A fundamental understanding of how this compound interacts with biological targets is crucial for its development. Mechanistic studies at the atomic and sub-atomic levels can provide invaluable insights into its electronic structure, reactivity, and binding modes. nih.gov
Advanced computational methods such as Density Functional Theory (DFT) and the Quantum Theory of “Atoms-in-Molecules” (QTAIM) are instrumental in this area. nih.gov For example, DFT calculations can model 1,3-dipolar cycloadditions to understand reaction pathways and stability of products. mdpi.com QTAIM analysis has been used to study pterin radical species, with findings that the N5 atom is primarily responsible for interactions with electron acceptors. nih.gov
Understanding the non-innocent character of pteridine ligands is also critical. nih.gov This term describes a highly covalent interaction between the pteridine and a metal, where the redox state can be ambiguous. nih.gov Investigating the potential of this compound to form metal complexes and participate in proton-coupled electron transfer (PCET) could reveal novel catalytic or electronic properties. nih.gov
Table 2: Methods for Mechanistic Studies of Pteridines
| Analytical Method | Information Yielded | Example Application |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reaction energetics, stability of isomers. | Studying the cycloaddition reactivity of guanidines with azides. mdpi.com |
| Quantum Theory “Atoms-in-Molecules” (QTAIM) | Analysis of radical species, electron density, and bonding. | Identifying the primary centers of radical attack in pterin molecules. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. | Revealing structural changes in an enzyme's substrate binding pocket upon mutation. rsc.org |
| X-ray Crystallography | Determines the 3D atomic and molecular structure of a crystal. | Characterizing the binding modes of pteridines to their molecular targets. researchgate.net |
Synthesis of Complex Pteridine Architectures with Enhanced Functionalities
The synthesis of pteridines can be challenging due to the poor solubility of many precursors, which arises from intermolecular hydrogen bonding. nih.gov However, various synthetic methodologies have been developed that could be adapted for creating complex architectures based on this compound.
A primary method for pteridine synthesis is the Gabriel–Isay condensation, which involves the reaction of a 5,6-pyrimidinediamine with a 1,2-dicarbonyl compound. nih.gov More advanced protocols, including microwave-assisted synthesis, have been shown to improve reaction yields and reduce reaction times compared to conventional methods. researchgate.net
Further functionalization can be achieved through various chemical reactions. For instance, methods have been described for introducing alkene, ester, ketone, and other functional groups onto the pteridine core, primarily through Wittig reactions on 6-formylpteridines. researchgate.net These modifications can serve as a basis for creating compounds with enhanced or entirely new functionalities, potentially modulating biological activity or tuning physical properties like fluorescence. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-Diphenylpteridine-4,7-diamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted diaminouracil precursors and aryl aldehydes. For example, derivatives like 1-methyllumazine-6,7-diamine (melting point >320°C) were synthesized by heating methyluracil diaminemonohydrochloride with methylcyanoformimidate in DMF . Key parameters include solvent choice (DMF for high-temperature stability), stoichiometric ratios, and reaction duration. Elemental analysis and ¹H NMR (e.g., DMSO-d6 solvent with characteristic peaks at δ 8.2–8.5 ppm for aromatic protons) are critical for purity validation .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm aromatic proton environments and carbon frameworks. For example, lumazine derivatives exhibit distinct NMR shifts for NH₂ groups (δ 6.5–7.0 ppm) and phenyl substituents (δ 7.2–7.8 ppm) . Elemental analysis (e.g., C, H, N % matching theoretical values within ±0.3%) and high-resolution mass spectrometry (HRMS) further validate molecular composition. X-ray crystallography may resolve ambiguities in regiochemistry .
Q. What stability considerations are critical for handling this compound in experimental workflows?
- Methodological Answer : The compound is stable under recommended storage conditions (dry, inert atmosphere, 2–8°C). Avoid exposure to strong acids/bases or high humidity, which may hydrolyze amine groups. Thermal gravimetric analysis (TGA) data for analogous pteridines show decomposition >320°C, suggesting stability under typical reaction conditions .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?
- Methodological Answer : Regioselectivity in pteridine systems is influenced by electronic and steric factors. For example, 6,7-dichloro-1,3-dimethyllumazine preferentially substitutes the 7-chlorine atom due to higher electrophilicity, requiring stronger nucleophiles (e.g., thiols) or elevated temperatures for 6-position modification . Computational modeling (DFT for charge distribution) or isotopic labeling can predict/reactualize substitution patterns.
Q. What analytical techniques resolve contradictions in spectroscopic data for structurally similar pteridine derivatives?
- Methodological Answer : Discrepancies in NMR or UV-Vis spectra (e.g., overlapping NH₂ signals) can be addressed via:
- 2D NMR (COSY, HSQC) : Differentiates coupling networks for NH₂ vs. aromatic protons.
- Variable-temperature NMR : Reduces signal broadening from dynamic processes like tautomerism.
- HPLC-MS : Separates and identifies isomeric byproducts .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the C-4 and C-7 positions in pteridines often show higher reactivity due to electron-deficient π-systems. Molecular docking studies may also assess binding affinity for biological targets (e.g., kinase inhibitors) .
Q. What strategies optimize the compound’s solubility for in vitro biological assays?
- Methodological Answer : Solubility can be enhanced via:
- Co-solvents : DMSO (≤10% v/v) or cyclodextrin inclusion complexes.
- Derivatization : Introducing sulfonate or PEG groups at non-critical positions.
- pH adjustment : Protonation of amine groups in acidic buffers (pH 4–6) .
Q. How can researchers validate the absence of hazardous decomposition products during synthesis?
- Methodological Answer : Use GC-MS or LC-MS to monitor reaction mixtures for toxic byproducts (e.g., chlorinated intermediates). Thermal stability assays (TGA-DSC) identify decomposition thresholds. For example, analogous pteridines show no hazardous decomposition below 300°C under inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
